N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide
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Description
N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel compounds derived from benzofuran and benzamide scaffolds have been synthesized and evaluated for their potential anti-inflammatory, analgesic, and prokinetic activities. For instance, the synthesis of novel heterocyclic compounds from benzofuran derivatives has shown promising results as COX-2 inhibitors with significant analgesic and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, benzamide derivatives have been studied for their dopamine receptor binding affinity, showing potential as selective ligands and imaging agents for dopamine D(3) receptors, highlighting their utility in the development of positron emission tomography (PET) imaging agents (Leopoldo et al., 2002).
Gastrointestinal Prokinetic Activity
Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from the modification of metoclopramide has led to the identification of compounds exhibiting balanced gastrointestinal prokinetic and antiemetic activities, proposing them as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Antioxidant Activity
Amino-substituted benzamide derivatives have been explored for their antioxidant activity, with electrochemical studies suggesting their potential as powerful antioxidants. The study of their electrochemical oxidation mechanisms helps in understanding their capacity to scavenge free radicals, offering insights into their antioxidant properties (Jovanović et al., 2020).
Platinum-Catalyzed Reactions
The reactivity of benzamide with catalytic mixtures involving platinum has been studied, showing the synthesis of N-ethylbenzamide with high yields. This research opens avenues for the exploration of primary, acyclic aryl, and alkyl carboxamides and secondary cyclic carboxamides and carbamates in platinum-catalyzed addition reactions (Wang & Widenhoefer, 2004).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-11-7-5-9-19(21)26-25(29)23-22(18-8-4-6-10-20(18)32-23)27-24(28)16-12-14-17(30-2)15-13-16/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKVNNMVILVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.